Cas no 1261761-61-8 (3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone)

3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone 化学的及び物理的性質
名前と識別子
-
- 3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone
-
- インチ: 1S/C9H6ClF3O2/c1-4(14)5-2-6(9(11,12)13)8(15)7(10)3-5/h2-3,15H,1H3
- InChIKey: SYBDOPKBMJWXJD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(C)=O)C=C(C(F)(F)F)C=1O
計算された属性
- せいみつぶんしりょう: 238.0008416 g/mol
- どういたいしつりょう: 238.0008416 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 238.59
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 37.3
3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014002640-500mg |
3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone |
1261761-61-8 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
Alichem | A014002640-250mg |
3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone |
1261761-61-8 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
Alichem | A014002640-1g |
3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone |
1261761-61-8 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
5. Book reviews
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenoneに関する追加情報
3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone: A Comprehensive Overview
The compound 3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone, with CAS No. 1261761-61-8, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chloro group at the 3' position, a hydroxyl group at the 4' position, and a trifluoromethyl group at the 5' position on the acetophenone backbone. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-tumor and anti-inflammatory agents. The trifluoromethyl group is known to enhance lipophilicity and stability, which are crucial for drug candidates. Moreover, the hydroxyl group at the 4' position provides opportunities for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The chloro and trifluoromethyl groups contribute to its electronic properties, making it a potential candidate for use in organic electronics and optoelectronic devices. Recent research has demonstrated its ability to act as a building block for constructing advanced materials with tailored electronic characteristics.
The synthesis of 3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone involves a series of well-established organic reactions. Typically, it is synthesized through a combination of Friedel-Crafts acylation and subsequent substitution reactions. The introduction of the trifluoromethyl group is often achieved via electrophilic substitution using appropriate reagents under controlled conditions. The presence of multiple functional groups necessitates careful optimization of reaction conditions to ensure high yields and purity.
From an environmental perspective, this compound has been studied for its biodegradation potential. Recent findings suggest that under specific microbial conditions, it can undergo partial degradation, releasing less complex byproducts. However, further research is required to fully understand its environmental impact and develop strategies for safe disposal.
In conclusion, 3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
1261761-61-8 (3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone) 関連製品
- 1215898-55-7(Mirtazapine-d4)
- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)
- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)
- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)
- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)
- 2680695-14-9(benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)
- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)
- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)